N-(4-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide
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Description
N-(4-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide is a useful research compound. Its molecular formula is C16H11ClN4O3S2 and its molecular weight is 406.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.9961103 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
A study has illustrated the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, using a related starting material. These compounds exhibited considerable antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid, underscoring their potential as antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory Activity
Another research direction focuses on synthesizing heterocyclic systems using citrazinic acid as a synthon for anti-inflammatory purposes. The study reported the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, showcasing significant activity compared to Prednisolone®, a standard reference drug (Amr et al., 2007).
Anticancer Potential
Further research into dual thymidylate synthase and dihydrofolate reductase inhibitors has been conducted, highlighting the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. These compounds, including analogs similar to the one , have shown potent inhibitory activities against human enzymes crucial for cancer cell proliferation, indicating their promise as anticancer agents (Gangjee et al., 2008).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-9-3-1-8(2-4-9)6-19-11(22)7-25-15-10(5-18)12-13(26-15)14(23)21-16(24)20-12/h1-4H,6-7H2,(H,19,22)(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVPWILSPVTYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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